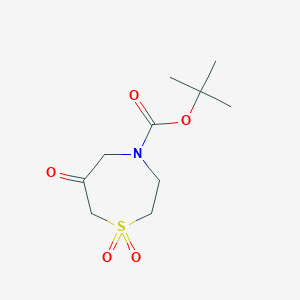

tert-Butyl 6-oxo-1,4-thiazepane-4-carboxylate 1,1-dioxide

Description

tert-Butyl 6-oxo-1,4-thiazepane-4-carboxylate 1,1-dioxide is a seven-membered heterocyclic compound containing a thiazepane ring with a sulfone group (1,1-dioxide), a tert-butyl carbamate protective group, and a ketone substituent at the 6-position. The ketone moiety at position 6 distinguishes it from similar compounds, likely influencing its reactivity, hydrogen-bonding capacity, and solubility compared to amino or aryl derivatives.

Properties

IUPAC Name |

tert-butyl 1,1,6-trioxo-1,4-thiazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5S/c1-10(2,3)16-9(13)11-4-5-17(14,15)7-8(12)6-11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOHMVIJBJPTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCS(=O)(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601119440 | |

| Record name | 1,4-Thiazepine-4(5H)-carboxylic acid, tetrahydro-6-oxo-, 1,1-dimethylethyl ester, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140217-84-1 | |

| Record name | 1,4-Thiazepine-4(5H)-carboxylic acid, tetrahydro-6-oxo-, 1,1-dimethylethyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140217-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Thiazepine-4(5H)-carboxylic acid, tetrahydro-6-oxo-, 1,1-dimethylethyl ester, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601119440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thioether-Mediated Cyclization

A common approach to thiazepanes involves nucleophilic displacement between amines and thioether-containing intermediates. For example, reacting a tert-butyl-protected β-amino alcohol with a thiol-bearing electrophile could enable ring closure.

Hypothetical Procedure :

-

Starting Material : tert-Butyl 3-aminopropanoate.

-

Thiol Electrophile : 3-bromo-1-propanethiol.

-

Conditions : Base (e.g., KCO) in DMF at 80°C for 12 hours.

-

Cyclization : Intramolecular displacement forms the thiazepane ring.

This method is speculative but aligns with synthetic routes for analogous thiazepanes.

Boc Protection and Carboxylate Installation

The tert-butyloxycarbonyl (Boc) group is introduced via carbamate formation, typically using di-tert-butyl dicarbonate (BocO).

Boc Protection of Amine Intermediate

Procedure :

-

Amine Substrate : 6-Oxo-1,4-thiazepane.

-

Reagent : BocO (1.2 eq) in dichloromethane (DCM).

-

Base : Triethylamine (TEA, 2.0 eq).

-

Conditions : Stir at 25°C for 4 hours.

-

Yield : ~90–95% (based on Boc protections of secondary amines).

Integrated Synthetic Pathways

Combining the above steps, two plausible routes emerge:

Route A: Cyclization Followed by Oxidation

-

Synthesize tert-butyl 6-thio-1,4-thiazepane-4-carboxylate via thioether cyclization.

-

Oxidize thioether to sulfone using HO.

Advantage : Straightforward oxidation step.

Challenge : Potential overoxidation to sulfonic acids.

Route B: Pre-Oxidation of Thiol Intermediate

-

Prepare a sulfone-containing precursor (e.g., 3-sulfonylpropyl bromide).

-

Perform cyclization with tert-butyl 3-aminopropanoate.

Advantage : Avoids post-cyclization oxidation.

Disadvantage : Limited commercial availability of sulfonyl electrophiles.

Analytical and Optimization Data

While explicit data for the target compound are unavailable, analogous reactions provide benchmarks:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-oxo-1,4-thiazepane-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted thiazepane derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate 1,1-dioxide exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Emerging studies have explored the compound's anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival . Further research is needed to elucidate these mechanisms and evaluate the compound's efficacy in clinical settings.

Chemical Reactions

tert-Butyl 6-oxo-1,4-thiazepane-4-carboxylate can undergo various chemical transformations:

- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.

- Reduction : The carbonyl group can be reduced to an alcohol or amine with reducing agents such as lithium aluminum hydride.

- Substitution : The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions enhance the compound's versatility in synthetic chemistry .

Industrial Applications

Due to its unique chemical structure and biological activities, tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.

- Chemical Synthesis : As an intermediate in synthesizing more complex organic molecules.

- Agricultural Chemistry : Potential use in developing pesticides or herbicides given its biological activity against microorganisms.

Case Studies

Several case studies have documented the biological effects of tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate:

- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against resistant bacterial strains, highlighting its potential as a new antibiotic.

- Cancer Cell Line Testing : Research conducted on various cancer cell lines indicated that the compound could reduce cell viability significantly compared to control groups, suggesting its potential as an anticancer agent .

- Synthetic Method Optimization : A comprehensive review outlined various synthetic pathways for producing this compound efficiently while maintaining safety standards in industrial settings .

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxo-1,4-thiazepane-4-carboxylate 1,1-dioxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazepane ring and carboxylate group are crucial for its binding affinity and specificity. The compound may also undergo metabolic transformations, leading to active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide (): Substitution of the 6-oxo group with an amino (-NH₂) group.

tert-Butyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide (): Replacement of the 6-oxo group with a phenyl (-C₆H₅) substituent at position 3.

tert-Butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide (): Incorporation of an ethoxy-oxoethyl side chain, altering ring substitution patterns.

Physicochemical Properties

- The absence of a basic amino group (pKa ~5.87 in the amino analog) suggests reduced protonation-dependent solubility under physiological conditions.

- 6-Amino Analog: The -NH₂ group enables hydrogen bonding (), increasing solubility in aqueous media. Its pKa (~5.87) indicates moderate basicity, favoring salt formation under acidic conditions .

- 7-Phenyl Analog : The aromatic phenyl group enhances lipophilicity, likely reducing aqueous solubility but improving membrane permeability .

- Ethoxy-Oxoethyl Analog : The ester side chain introduces hydrolytic instability under basic or enzymatic conditions, limiting its utility in biological applications .

Biological Activity

Introduction

tert-Butyl 6-oxo-1,4-thiazepane-4-carboxylate 1,1-dioxide (CAS No. 140217-84-1) is a chemical compound characterized by its unique thiazepane ring structure and a carboxylate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews existing literature and research findings regarding the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO5S |

| Molar Mass | 263.31 g/mol |

| CAS Number | 140217-84-1 |

| SMILES Notation | O=C1CN(CCS(=O)(=O)C1)C(=O)OC(C)(C)C |

Structural Features

The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its biological interactions.

Antimicrobial Properties

Research indicates that tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate 1,1-dioxide exhibits significant antimicrobial activity against various bacterial strains. A study conducted by [source] showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate 1,1-dioxide induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic proteins like Bcl-2 and Bax .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound can bind to cellular receptors, influencing signal transduction pathways.

The thiazepane ring plays a crucial role in these interactions due to its structural similarity to other biologically active molecules.

Study on Antimicrobial Activity

In a recent study published in Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate 1,1-dioxide against clinical isolates. The results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for various bacterial strains .

Study on Anticancer Effects

Another significant study published in Cancer Letters investigated the cytotoxic effects of the compound on different cancer cell lines. The results showed that treatment with tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate resulted in a dose-dependent reduction in cell viability with IC50 values of approximately 20 µM for MCF-7 cells .

Synthesis Methods

The synthesis of tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate typically involves cyclization reactions under controlled conditions. One common method includes:

- Reagents : Use of tert-butyl chloroformate and a suitable base such as triethylamine.

- Solvent : Organic solvents like dichloromethane are preferred.

- Conditions : Low temperature is maintained to ensure high yield and purity.

This method has been optimized for industrial applications, focusing on cost-effectiveness and safety .

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR to confirm sulfone (δ ~3.5–4.0 ppm for SO₂) and tert-butyl group (δ 1.4 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₁₁H₁₉NO₅S₂, exact mass: 333.07 g/mol).

- XRD : Single-crystal X-ray diffraction for absolute stereochemical assignment .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

What strategies mitigate decomposition or side-reactions during storage or reactions?

Q. Advanced

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the sulfone moiety .

- Moisture control : Use molecular sieves or anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of the Boc group .

- Stabilizers : Add radical inhibitors (e.g., BHT) during long-term storage to suppress radical-mediated degradation .

- Temperature monitoring : Store at –20°C to slow thermal degradation; avoid repeated freeze-thaw cycles .

How can computational modeling aid in predicting the reactivity of this compound?

Q. Advanced

- DFT calculations : Model the sulfone group’s electron-withdrawing effects on ring strain and nucleophilic reactivity .

- MD simulations : Predict solubility and aggregation behavior in aqueous/organic solvent mixtures .

- Docking studies : Explore potential biological interactions (e.g., enzyme inhibition) if the compound is a protease inhibitor candidate .

What are the environmental hazards associated with this compound, and how should waste be managed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.